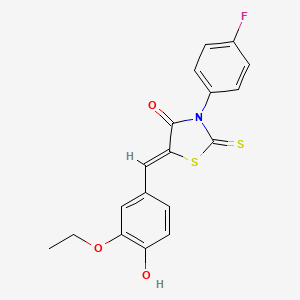
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. Compounds with this core structure are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of morpholine and thienylmethylene groups further enhances its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with morpholine and thienylmethylene groups. Common reagents include thiosemicarbazide, α-haloketones, and appropriate aldehydes. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
科学的研究の応用
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures, known for their diverse biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, often used in pharmaceuticals.
Thienylmethylene compounds: Molecules with thienylmethylene groups, known for their unique chemical properties.
Uniqueness
3-Morpholin-4-yl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with morpholine and thienylmethylene groups. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
881817-29-4 |
|---|---|
分子式 |
C12H12N2O2S3 |
分子量 |
312.4 g/mol |
IUPAC名 |
(5Z)-3-morpholin-4-yl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S3/c15-11-10(8-9-2-1-7-18-9)19-12(17)14(11)13-3-5-16-6-4-13/h1-2,7-8H,3-6H2/b10-8- |
InChIキー |
FJVNTOBZEDSFDT-NTMALXAHSA-N |
異性体SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
正規SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CS3)SC2=S |
溶解性 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12126445.png)


![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B12126472.png)
![Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-](/img/structure/B12126473.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
![2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12126495.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)
![5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B12126503.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)

